4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Description
Significance of Benzamide (B126) and Oxazole (B20620) Heterocyclic Scaffolds in Medicinal Chemistry and Materials Science
The foundational components of 4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide, the benzamide and oxazole scaffolds, are well-established "privileged structures" in drug discovery and materials science. Their prevalence stems from their ability to interact with a wide range of biological targets and their synthetic tractability, which allows for the creation of large libraries of diverse derivatives.
Benzamide derivatives are a cornerstone in the design of bioactive compounds, with a significant number of approved drugs incorporating this functional group. The amide bond is a key structural feature in peptides and proteins, and as such, benzamides can act as mimics of these natural ligands, enabling them to interact with a variety of enzymes and receptors. Their utility is demonstrated in a wide array of therapeutic areas. For instance, certain substituted benzamides are known to exhibit potent anticancer properties by inhibiting enzymes like histone deacetylases (HDACs). researchgate.netresearchgate.net The hydrogen bonding capabilities of the amide group, combined with the aromatic nature of the benzene (B151609) ring, allow for specific and strong interactions with biological targets. Furthermore, the synthetic accessibility of benzamides, often prepared through the straightforward acylation of an amine with a benzoic acid derivative, makes them attractive targets for medicinal chemistry campaigns. cyberleninka.runanobioletters.com
The 1,2-oxazole (isoxazole) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another critical pharmacophore in modern drug discovery. tandfonline.com This scaffold is present in numerous clinically used drugs and natural products. The isoxazole (B147169) ring is relatively stable and can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Its electronic properties can be readily tuned by the introduction of different substituents. Isoxazole derivatives have been reported to possess a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. thepharmajournal.com In organic synthesis, the isoxazole ring can also serve as a versatile synthetic intermediate, capable of undergoing various transformations to yield other complex molecular architectures.
The specific combination of a 4-benzoyl group on the benzamide scaffold, which is then linked to a 3-methyl-1,2-oxazol-5-yl moiety, presents a unique structural arrangement. The benzoyl group introduces an additional aromatic ring and a ketone functionality, which can significantly influence the molecule's conformation, electronic distribution, and potential for intermolecular interactions. This diaryl ketone motif is a known pharmacophore in its own right and could contribute to the compound's biological activity profile.
The rationale for investigating this particular molecule likely stems from the desire to create a novel compound that leverages the established pharmacological properties of both benzamides and isoxazoles. The specific substitution pattern—the 4-position of the benzamide and the 5-position of the oxazole—suggests a deliberate design to orient these functional groups in a specific spatial arrangement to optimize interaction with a putative biological target. The methyl group on the oxazole ring can also play a role in modulating the compound's lipophilicity and metabolic stability.
A plausible synthetic route to this compound would involve the coupling of 4-benzoylbenzoic acid with 5-amino-3-methyl-1,2-oxazole. This could be achieved by first converting the carboxylic acid to its more reactive acyl chloride, followed by reaction with the amino-oxazole in the presence of a base.
Table 1: Physicochemical Properties of Representative Scaffolds
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | General Properties |
|---|---|---|---|
| Benzamide | C₇H₇NO | 121.14 | Crystalline solid, versatile chemical handle for derivatization. |
| 3-Methyl-1,2-oxazole | C₄H₅NO | 83.09 | Liquid, aromatic heterocycle, key pharmacophore. |
Note: The data in this table is for the individual scaffolds and not the final compound.
Overview of Research Trends in Benzoyl-Substituted Benzamide Derivatives
Research into benzoyl-substituted benzamide derivatives has been an active area, particularly in the context of drug discovery. The introduction of a benzoyl group can have profound effects on the biological activity of the parent benzamide. Structure-activity relationship (SAR) studies on various series of benzoylbenzamides have revealed that the position and nature of substituents on both aromatic rings are critical for their pharmacological effects. nih.govmdpi.comnih.gov
For example, in the field of oncology, certain benzoyl-substituted benzamides have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. The benzoyl moiety often occupies a hydrophobic pocket in the colchicine (B1669291) binding site of tubulin. In other areas, these derivatives have been explored as potential anti-inflammatory, antiviral, and antimicrobial agents. nih.gov The research trend is to systematically modify the substitution patterns on the benzoyl and benzamide rings to optimize potency, selectivity, and pharmacokinetic properties.
Identification of Key Research Questions and Future Directions for this compound
Given the novelty of this compound and the rich chemical and pharmacological context of its constituent parts, several key research questions emerge:
Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? What are its detailed physicochemical properties, including its solid-state structure as determined by X-ray crystallography?
Biological Activity Screening: What is the biological activity profile of this compound? A broad screening against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, HDACs) would be a logical starting point.
Structure-Activity Relationship (SAR) Studies: How do modifications to the different parts of the molecule—the benzoyl ring, the benzamide linker, and the methyl-oxazole moiety—affect its biological activity? The synthesis and evaluation of a library of analogs will be crucial to establish a clear SAR.
Mechanism of Action: If significant biological activity is identified, what is the underlying molecular mechanism of action? This would involve target identification and validation studies.
Materials Science Applications: Does this compound possess interesting photophysical properties, such as fluorescence or phosphorescence? Could it be explored as a component in organic light-emitting diodes (OLEDs) or other electronic materials?
Future research on this compound will likely focus on answering these questions. The initial steps will involve its synthesis and thorough characterization, followed by a comprehensive evaluation of its biological properties. The findings from these initial studies will then guide more focused investigations into its potential as a therapeutic agent or a functional material.
Table 2: Potential Research Directions and Methodologies
| Research Question | Potential Methodology | Expected Outcome |
|---|---|---|
| Optimal Synthesis | Reaction optimization, purification techniques (crystallization, chromatography). | An efficient and reproducible synthetic protocol. |
| Biological Activity | In vitro screening assays (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity). | Identification of potential therapeutic areas. |
| Structure-Activity Relationship | Synthesis of a library of analogs with systematic structural modifications. | Understanding of the key structural features required for activity. |
| Mechanism of Action | Target-based assays, proteomics, molecular docking. | Elucidation of the molecular target and mechanism. |
Structure
3D Structure
Properties
IUPAC Name |
4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-11-16(23-20-12)19-18(22)15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWOBIQVJXHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Reaction Pathways for 4 Benzoyl N 3 Methyl 1,2 Oxazol 5 Yl Benzamide and Analogues
Retrosynthetic Analysis of the 4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide Scaffold
A retrosynthetic analysis of the target compound, this compound, reveals two primary disconnection points that simplify the structure into readily available or synthetically accessible precursors.
The most logical initial disconnection is at the central amide bond (C-N bond). This cleavage, a standard retrosynthetic step for amides, yields two key intermediates: 4-benzoylbenzoic acid and 5-amino-3-methylisoxazole (B44965). This approach is advantageous as it separates the synthesis of the two main aromatic and heteroaromatic components.
A subsequent disconnection of the 4-benzoylbenzoic acid intermediate via a Friedel-Crafts acylation pathway leads to two simpler starting materials: a benzene (B151609) ring (or a derivative thereof) and a terephthalic acid derivative. Alternatively, and more commonly, it can be seen as arising from the oxidation of 4-benzylbenzoic acid, which itself comes from simpler precursors.
The second key intermediate, 5-amino-3-methylisoxazole, can be further deconstructed. The isoxazole (B147169) ring is typically formed via a cyclization reaction. A common retrosynthetic approach for this 5-aminoisoxazole system involves a disconnection that leads back to a β-ketonitrile, such as acetoacetonitrile, and a source of hydroxylamine (B1172632). This strategy is a well-established method for constructing the isoxazole core.
Chemical Synthesis Strategies and Protocols
The forward synthesis, guided by the retrosynthetic analysis, employs a series of well-established reaction protocols to assemble the final molecule.
The crucial step in assembling the target molecule is the formation of the benzamide (B126) bond through the condensation of 4-benzoylbenzoic acid and 5-amino-3-methylisoxazole. This transformation can be achieved through several methods:
Activation of the Carboxylic Acid: The most common approach involves activating the carboxylic acid group of 4-benzoylbenzoic acid to make it more susceptible to nucleophilic attack by the amino group of the isoxazole. This can be done by converting the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-benzoylbenzoyl chloride is then reacted with 5-amino-3-methylisoxazole, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Use of Coupling Reagents: A milder and often more efficient method involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating amide bond formation under gentle conditions. This approach avoids the harsh conditions required for acyl chloride formation and is compatible with a wider range of functional groups. A variety of such reagents are available, each with its own specific activation mechanism and advantages. The choice of reagent and additives can be critical for optimizing the reaction yield and minimizing side reactions, such as racemization if chiral centers were present.
Below is an interactive table summarizing common coupling agents used for amide bond formation and typical reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Temperature |
| EDC (EDCI) | HOBt or HOAt | DIPEA or NMM | DMF or DCM | 0 °C to RT |
| HATU | None | DIPEA or Collidine | DMF or NMP | 0 °C to RT |
| TBTU | HOBt | DIPEA or NMM | DMF | 0 °C to RT |
| COMU | None | DIPEA | DMF or ACN | 0 °C to RT |
| DMT-MM | None | None (in water/alcohol) | Water, MeOH | RT |
Table 1: Common Coupling Reagents and Conditions for Amide Bond Formation. (Abbreviations: ACN: Acetonitrile; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DCM: Dichloromethane; DIPEA: N,N-Diisopropylethylamine; DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride; EDC/EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOAt: 1-Hydroxy-7-azabenzotriazole; HOBt: 1-Hydroxybenzotriazole; NMM: N-Methylmorpholine; NMP: N-Methyl-2-pyrrolidone; RT: Room Temperature; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
One prevalent method involves the reaction of a β-ketonitrile with hydroxylamine. For 5-amino-3-methylisoxazole, the starting material would be acetoacetonitrile (3-oxobutanenitrile). The reaction proceeds by the initial formation of an oxime from the ketone functionality, followed by an intramolecular cyclization where the nitrogen of the hydroxylamine attacks the nitrile carbon, leading to the formation of the isoxazole ring. The reaction is typically carried out in the presence of a base.
Another route involves the reaction of α,β-unsaturated ketones or esters with hydroxylamine, which can also lead to isoxazole derivatives through a Michael addition followed by cyclization and dehydration. The specific substitution pattern on the final isoxazole is determined by the structure of the starting carbonyl compound.
The table below outlines typical conditions that can be optimized for isoxazole synthesis via the condensation of a β-dicarbonyl compound with hydroxylamine. beilstein-journals.org
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Acetate | Ethanol | Reflux | 4 | Moderate |
| Sodium Hydroxide | Water/Ethanol | RT | 12 | Good |
| DIPEA | Methanol (B129727) | RT | 2 | High |
| Potassium Carbonate | DMF | 60 | 3 | Good |
| Triethylamine | Dioxane | 80 | 6 | Moderate |
Table 2: Optimization of Reaction Conditions for Isoxazole Synthesis. beilstein-journals.org
Acylation reactions are central to the synthesis of the target molecule, appearing in two key stages: the formation of the 4-benzoylbenzoic acid precursor and the final N-acylation to form the benzamide.
Friedel-Crafts Acylation: The 4-benzoylbenzoic acid scaffold can be prepared using a Friedel-Crafts acylation reaction. For instance, acylation of toluene (B28343) with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield methylbenzophenone isomers. researchgate.net Subsequent oxidation of the methyl group to a carboxylic acid would provide the desired 4-benzoylbenzoic acid. The regioselectivity of the Friedel-Crafts reaction is a critical factor, with the para-substituted product typically favored due to steric hindrance. Optimization of the catalyst and solvent is crucial for maximizing the yield of the desired isomer. researchgate.net
The following table shows the effect of different catalysts and solvents on the Friedel-Crafts acylation of toluene with benzoyl chloride, a model reaction for synthesizing the benzophenone (B1666685) core. researchgate.net
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield of 4-Methylbenzophenone (%) |
| 1 | AlCl₃ (110) | CS₂ | 0 to RT | 85 |
| 2 | FeCl₃ (100) | DCM | RT | 70 |
| 3 | PANI/nano-ZnO (20 wt%) | None | 40 | 92 |
| 4 | PANI/nano-ZnO (20 wt%) | Acetonitrile | 40 | 65 |
| 5 | PANI/nano-ZnO (20 wt%) | Dichloromethane | 40 | 60 |
Table 3: Example of Reaction Condition Optimization for Friedel-Crafts Acylation. researchgate.net
N-Acylation: As discussed in section 2.2.1, the final step in the synthesis is an N-acylation reaction. This involves the coupling of 4-benzoylbenzoic acid with 5-amino-3-methylisoxazole. This transformation is a specific example of the broader class of acylation reactions where an amine is acylated to form an amide.
To generate analogues of this compound, peripheral functionalization of the core scaffold is necessary. This can be achieved by applying nucleophilic substitution or cross-coupling reactions to precursors or the final molecule itself, provided suitable functional groups are present.
Nucleophilic Aromatic Substitution (SₙAr): If the benzophenone moiety contains a suitable leaving group (e.g., a fluorine or chlorine atom) activated by the electron-withdrawing ketone, it can undergo nucleophilic aromatic substitution. nih.govresearchgate.net For example, a 4-fluoro-4'-benzoylbenzoic acid precursor could react with various nucleophiles (amines, alkoxides, thiols) to introduce diversity at that position before coupling with the isoxazole.
Cross-Coupling Reactions: Modern cross-coupling reactions are powerful tools for functionalizing aromatic and heteroaromatic rings. If a halogenated version of either the 4-benzoylbenzoic acid or the 5-amino-3-methylisoxazole precursor is used, various groups can be introduced.
Suzuki Coupling: An aryl-boronic acid can be coupled with an aryl halide in the presence of a palladium catalyst to form a new C-C bond. This could be used to introduce new aryl or heteroaryl groups onto either of the main rings.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is particularly useful for functionalizing heterocyclic rings like isoxazoles. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. This could be employed to synthesize analogues with different substituents on the aniline-derived portion of the molecule, if the synthesis were to proceed through a different route.
These strategies allow for the systematic modification of the peripheral positions of the target molecule, enabling the exploration of structure-activity relationships. rsc.org
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, base, reaction temperature, and reaction time.
For the crucial amide bond formation step , optimization involves screening different coupling reagents and bases. nih.gov For example, while EDC/HOBt is a classic combination, reagents like HATU or COMU can offer superior performance for challenging couplings involving less nucleophilic amines, potentially increasing the yield significantly. nih.gov The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are common as they effectively dissolve the reactants and intermediates.
In the isoxazole ring synthesis , the choice of base and solvent can dramatically influence the reaction rate and yield. A systematic study might compare inorganic bases like K₂CO₃ with organic bases like DIPEA in various solvents to find the optimal conditions for the cyclization step. beilstein-journals.org Temperature control is also important to prevent side reactions or decomposition of the starting materials or product.
For Friedel-Crafts acylation , the choice and stoichiometry of the Lewis acid catalyst are the most critical factors. While AlCl₃ is traditional, other catalysts may offer better selectivity or milder reaction conditions. Solvent choice can also influence catalyst activity and product distribution. Performing the reaction under solvent-free conditions has, in some cases, been shown to improve yields. researchgate.net
Impact of Stoichiometric Ratios and Temperature Control
The precise control of stoichiometry and temperature is paramount in directing the outcome of heterocyclic synthesis. In the formation of oxazole (B20620) and isoxazole rings, these parameters can dictate the reaction pathway, influencing product distribution and yield. For instance, in the synthesis of 5-substituted oxazoles via the [3+2] cycloaddition of aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC), the stoichiometric ratio of the base used is critical.
One study demonstrated that using one equivalent of potassium phosphate (B84403) (K3PO4) as a base under microwave irradiation at 60 °C selectively yields 4,5-disubstituted oxazolines. nih.govacs.org However, increasing the base to two equivalents under similar conditions (65 °C) promotes the elimination of the tosyl group, leading to the formation of the desired 5-substituted oxazole in high yield. nih.govacs.org This highlights how a simple adjustment in the stoichiometric ratio of a reagent can selectively determine the final product structure.
Temperature also plays a crucial role. While many modern syntheses leverage elevated temperatures to accelerate reaction rates, such as heating in a boiling water bath (100 °C) for the Erlenmeyer-Plochl reaction, precise temperature control is necessary to minimize side reactions and decomposition of sensitive intermediates. sci-hub.se The balance between reaction rate and selectivity is a constant consideration, with optimized temperature profiles being key to successful synthesis.
| Reactants | Base (Equivalents) | Temperature | Major Product | Yield |
|---|---|---|---|---|
| Benzaldehyde + TosMIC | K3PO4 (1.0) | 60 °C | Diastereoselective 4,5-disubstituted oxazoline (B21484) | 92-95% |
| Benzaldehyde + TosMIC | K3PO4 (2.0) | 65 °C | 5-phenyl oxazole | 96% |
Role of Catalysis in Reaction Efficiency (e.g., Aluminum Chloride, Silver(I) Catalysis)
Catalysis is fundamental to enhancing the efficiency, selectivity, and scope of synthetic reactions leading to oxazole and isoxazole derivatives. Both Lewis acid and transition metal catalysts have been employed to great effect.
Silver(I) Catalysis: Silver catalysts have been utilized in alternative pathways to oxazoles. One notable method involves the silver-catalyzed oxidative decarboxylation of α-oxocarboxylates and their subsequent cyclization with isocyanides. nih.gov This approach provides a route to substituted oxazoles under specific catalytic conditions, expanding the toolkit available to synthetic chemists.
Other catalysts are also widely reported for various transformations in oxazole synthesis. These include:
Copper Catalysis: Efficient for [3+2] annulation/olefination cascades to produce oxazoles from iodonium-phosphonium hybrid ylides and amides. organic-chemistry.org
Gold Catalysis: Used to generate gold carbene intermediates from alkynes, which then react with nitriles in a [2+2+1] annulation to form 2,5-disubstituted oxazoles. organic-chemistry.org
Basic Catalysts: Various bases, including sodium acetate, zinc chloride, and basic ionic liquids, have been shown to catalyze the Erlenmeyer-Plochl reaction effectively. sci-hub.sejocpr.com
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
To overcome the limitations of conventional heating methods, such as long reaction times and the formation of byproducts, advanced synthetic techniques have been adopted. Microwave-assisted synthesis, in particular, has emerged as a powerful tool in organic chemistry for its ability to rapidly and efficiently drive reactions to completion. abap.co.in
Microwave irradiation enhances reaction rates through efficient and uniform heating of the reaction medium. abap.co.in This technique has been successfully applied to several key reactions in oxazole and isoxazole synthesis:
Erlenmeyer Synthesis: The reaction of hippuric acid with aldehydes has been performed using a MgO/Al₂O₃ catalyst in a microwave oven to produce azalactones, key precursors to oxazoles. ijpsonline.comijpsonline.com
[3+2] Cycloaddition: The synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC under basic conditions is significantly accelerated by microwave irradiation, with reaction times often reduced to mere minutes and yields reaching as high as 96%. nih.govacs.org
Multi-component Reactions: The synthesis of 2,4-disubstituted oxazoles by reacting para-substituted 2-bromoacetophenone (B140003) and urea (B33335) can be achieved in 20 minutes at 138°C under microwave irradiation. tandfonline.com
The primary advantages of microwave-assisted synthesis include a dramatic reduction in reaction time, improved product yields, and often cleaner reaction profiles, aligning with the principles of green chemistry. abap.co.inijpsonline.com
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Van Leusen Reaction (Aldehyde + TosMIC) | Conventional Heating (60 °C) | 6 hours | ~95% (Oxazoline) | nih.govacs.org |
| Microwave (65 °C, 350 W) | 8 minutes | 96% (Oxazole) | nih.govacs.org | |
| Erlenmeyer Reaction (Azalactone Synthesis) | Conventional Heating | Hours | Moderate | jocpr.com |
| Microwave | Minutes | Good | ijpsonline.comijpsonline.com |
Mechanistic Studies of Synthetic Transformations
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes, predicting outcomes, and minimizing unwanted side reactions. The synthesis of oxazoles and their analogues involves several classic and modern named reactions, each with a distinct mechanistic pathway.
Proposed Reaction Mechanisms (e.g., Erlenmeyer-Plochl Reaction, Robinson-Gabriel Cyclization, Cascade Benz Annulation)
Erlenmeyer-Plochl Reaction: This reaction is a cornerstone for the synthesis of 2,5-disubstituted oxazol-5-ones (azlactones), which are versatile intermediates. ijpsonline.com The mechanism involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. sci-hub.sewikipedia.org The acetic anhydride serves to both activate the carboxylic acid and act as a dehydrating agent, facilitating the cyclization to form the oxazolone (B7731731) ring. wikipedia.org
Robinson-Gabriel Cyclization: This is a classic and widely used method for synthesizing oxazoles from α-acylamino ketones. tandfonline.com The reaction proceeds via the acid-catalyzed cyclodehydration of the starting material. synarchive.comwikipedia.org The mechanism involves protonation of one of the carbonyl oxygens, followed by an intramolecular nucleophilic attack from the other carbonyl oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring. synarchive.com This method was employed in the synthesis of 1,3-oxazole derivatives where N-acyl-α-amino ketones were cyclized using phosphoryl trichloride. nih.gov
Cascade Benz Annulation: Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. wikipedia.org While a specific "cascade benz annulation" for the target molecule is not detailed, the principles of cascade reactions are applied to construct complex heterocyclic systems efficiently. baranlab.org For instance, a cascade 8π electrocyclization/benzannulation has been developed to access highly substituted phenylpyridines, demonstrating the power of cascade processes to rapidly build aromatic systems. acs.org Such strategies could conceivably be adapted for the synthesis of complex benzamide analogues.
Identification and Characterization of Reaction Intermediates
The elucidation of reaction pathways often hinges on the identification and characterization of transient intermediates. In oxazole synthesis, several key intermediates have been proposed or identified:
Oxazolines: In the Van Leusen oxazole synthesis, an oxazoline is formed as an intermediate after the initial addition of deprotonated TosMIC to an aldehyde and subsequent cyclization. nih.gov This intermediate then undergoes elimination to yield the final oxazole product.
Acylpyridinium Salts: When synthesizing oxazoles directly from carboxylic acids using activating agents like DMAP-Tf, a reactive acylpyridinium salt is generated in situ. nih.gov This activated intermediate readily reacts with a deprotonated isocyanoacetate, which then cyclizes to the oxazole product. nih.gov
Oxazolidines: An alternative route from aldehydes involves their condensation with serine to form an oxazolidine (B1195125) intermediate. Subsequent oxidation of the oxazolidine proceeds through a 2,5-dihydrooxazole intermediate to afford the final 2,4-disubstituted oxazole. acs.org
Spectroscopic methods and trapping experiments are typically employed to characterize these often unstable intermediates, providing crucial insights into the reaction mechanism.
Analysis of Side Reactions and Strategies for Product Selectivity
Achieving high product selectivity is a major challenge in organic synthesis, requiring careful control over reaction conditions to suppress unwanted side reactions.
A prime example of selectivity control is the synthesis of oxazoles versus oxazolines from aldehydes and TosMIC. As previously discussed (Section 2.3.1), the stoichiometry of the base is the controlling factor. Using a single equivalent of base favors the formation and isolation of the oxazoline intermediate, while an excess of base promotes the subsequent elimination step to furnish the aromatic oxazole. nih.govacs.org This provides a clear strategy for selectively targeting either product from the same set of starting materials.
In other reactions, such as the Robinson-Gabriel synthesis, incomplete dehydration can lead to the isolation of hydroxylated intermediates rather than the desired oxazole. The choice of a sufficiently powerful dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid, trifluoroacetic anhydride) and appropriate temperature is critical to drive the reaction to completion and maximize the yield of the aromatic product. wikiwand.comidexlab.com The solvent can also have a dramatic effect, with ethereal solvents sometimes being necessary for the reaction to proceed via the desired cyclative mechanism. idexlab.com Careful optimization of these parameters is essential for achieving high selectivity and yield.
Purification and Isolation Techniques for Synthetic Products
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and crystallinity. Commonly employed techniques for the purification of benzamide and isoxazole-containing compounds include recrystallization, column chromatography, and washing with appropriate solvents.
Following the synthesis, the initial crude product is often isolated by filtration of the reaction mixture. This solid is then typically subjected to one or more purification steps to achieve the desired level of purity. For instance, in the synthesis of related benzamide derivatives, the crude product is often collected by filtration after being precipitated from the reaction mixture by the addition of water. google.comcyberleninka.ru
Recrystallization is a widely used technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures. For benzamide derivatives, various solvents have been successfully employed for recrystallization.
For example, in the purification of a similar N-substituted benzamide, methanol was used as the recrystallization solvent to obtain a white solid. nih.gov In another instance, a benzamide derivative of sulfamethoxazole (B1682508) was crystallized from acetone (B3395972) to yield off-white blocks. researchgate.net The process generally involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration and dried.
Column chromatography is another powerful technique for the purification of organic compounds. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, as a mobile phase (eluent) is passed through the column. The choice of eluent system is crucial for achieving good separation. A mixture of polar and non-polar solvents is often used, with the polarity being adjusted to control the elution rate of the compounds.
For benzamide derivatives, silica gel column chromatography is a common purification method. google.com The selection of the eluent system depends on the polarity of the specific compound. A systematic approach, often starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, is typically employed to find the optimal eluent composition.
Washing with various solvents is a simpler purification technique that can be effective in removing certain impurities. This involves suspending the crude product in a solvent in which the impurities are soluble, but the desired compound is not. The solid is then collected by filtration. Common washing solvents include water, methanol, and diethyl ether. For example, in the synthesis of some benzamide derivatives, the filtered solid was washed with water and methanol to remove water-soluble and some organic impurities. google.comcyberleninka.ru
The following table summarizes various purification techniques and conditions reported for compounds analogous to this compound.
| Analogous Compound Structure | Purification Technique | Solvent/Eluent System | Reference |
|---|---|---|---|
| N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | Silica Gel Column Chromatography | Not Specified | google.com |
| N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide | Crystallization | Acetone | researchgate.net |
| 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide | Recrystallization | Methanol | nih.gov |
| 4-substituted-N-(4-(6-(4-substitutedphenyl)-2-substituted-1,2-dihydropyrimidin-4-yl)phenyl)benzamide | Recrystallization | Ethanol | cyberleninka.ru |
Advanced Structural Characterization and Spectroscopic Analysis of this compound
Following a comprehensive search of scientific literature and spectral databases, detailed experimental data for the advanced structural characterization and spectroscopic analysis of the specific compound, this compound, is not available. The synthesis and complete spectral elucidation for this particular molecule have not been published in the accessible resources.
Therefore, it is not possible to provide the specific Proton NMR (¹H-NMR), Carbon-13 NMR (¹³C-NMR), advanced NMR techniques, Infrared (IR) Spectroscopy, or Mass Spectrometry (MS) data as requested in the outline. Generating such data would require predictive modeling or access to proprietary research which falls outside the scope of this work.
To fulfill the user's request for an article on a related, characterizable compound for which data is publicly available, a new search would be required.
Iii. Advanced Structural Characterization and Spectroscopic Analysis
Molecular Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
No data available for 4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide.
Solid-State Structural Analysis
No data available for this compound.
No data available for this compound.
No data available for this compound.
Elucidation of Intermolecular Interactions and Crystal Packing Architectures
Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))
No data available for this compound.
Q & A
Q. What are the recommended synthetic routes for 4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process, including:
- Condensation reactions to form the benzoyl and oxazole moieties.
- Solvent selection (e.g., dimethylformamide or acetonitrile) to stabilize intermediates and enhance reaction rates .
- Catalyst use (e.g., coupling agents for amide bond formation) to improve efficiency.
For optimization, employ Design of Experiments (DoE) methodologies to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) can identify critical factors affecting yield and purity .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy (¹H/¹³C) confirm molecular weight and structural motifs (e.g., benzoyl proton shifts at δ 7.5–8.2 ppm) .
- HPLC-PDA with a C18 column (gradient elution: acetonitrile/water) assesses purity (>95% target).
- X-ray crystallography resolves stereochemical ambiguities, though co-crystallization with stabilizing agents may be required .
Q. How can researchers design initial biological activity screens for this compound in enzyme inhibition assays?
Methodological Answer:
- Target selection : Prioritize enzymes structurally homologous to the compound’s binding sites (e.g., kinases or proteases with benzamide-sensitive active sites) .
- Assay conditions : Use fluorescence-based or colorimetric readouts (e.g., ATPase activity assays) at physiologically relevant pH (7.4) and temperature (37°C).
- Control experiments : Include known inhibitors (positive controls) and solvent-only samples to validate assay robustness .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the reaction mechanism of this compound in catalytic systems?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In situ spectroscopy : Employ FTIR or Raman spectroscopy to monitor intermediate formation during reactions (e.g., transient oxazole ring opening) .
- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for key steps like amide bond rotation .
Q. How can computational modeling approaches enhance the understanding of structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., PARP-1), prioritizing compounds with ΔG < -8 kcal/mol .
- QSAR models : Train machine learning algorithms (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding interactions (e.g., hydrogen bonds with His800) .
Q. What strategies are recommended for resolving contradictory biological activity data across different experimental models for this compound?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., normalized IC₅₀ values) and assess heterogeneity via Cochran’s Q-test .
- Orthogonal assays : Validate results in cell-free (e.g., recombinant enzyme assays) vs. cell-based systems to isolate confounding factors (e.g., membrane permeability) .
- Dose-response refinement : Test sub-micromolar concentrations to rule out off-target effects at higher doses .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Standardized protocols : Use the shake-flask method with buffered solutions (pH 1.2–7.4) and quantify solubility via UV-Vis spectroscopy at λmax (~260 nm) .
- Particle size control : Reduce particle size via micronization (<10 µm) to minimize variability in dissolution kinetics .
- Ternary phase diagrams : Explore co-solvent systems (e.g., PEG-400/water) to identify solubility-enhancing formulations .
Q. What methodologies can reconcile conflicting cytotoxicity results between 2D vs. 3D cell culture models?
Methodological Answer:
- 3D spheroid validation : Compare IC₅₀ values in MCF-7 monolayers vs. spheroids using ATP-based viability assays, adjusting for diffusion barriers in 3D systems .
- Microfluidic platforms : Mimic in vivo tissue gradients to assess compound penetration and efficacy in tumor-like environments .
- Transcriptomic profiling : RNA-seq analysis identifies differential gene expression (e.g., hypoxia-related genes) that may explain resistance in 3D models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
